molecular formula C14H18N4O B5813844 N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

カタログ番号 B5813844
分子量: 258.32 g/mol
InChIキー: XXHRGMZNWPZGRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxic effects, MPTP has been used to model Parkinson's disease in animals and has contributed significantly to our understanding of the disease's underlying mechanisms.

作用機序

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the selective destruction of these neurons. The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of the disease. These models have shown that the loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the development of Parkinson's disease-like symptoms. This compound-induced models have also been used to study the effects of oxidative stress, inflammation, and mitochondrial dysfunction on the disease.

実験室実験の利点と制限

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and provide a consistent and reproducible model of the disease. This compound-induced models also closely mimic the pathological and biochemical changes observed in human Parkinson's disease. However, this compound-induced models also have limitations, including the fact that they do not fully replicate the complex pathophysiology of human Parkinson's disease and that the toxic effects of this compound can vary depending on the animal species used.

将来の方向性

There are several future directions for research involving N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models. One area of research is the development of new drugs and treatments for the disease. This compound-induced models can be used to test the efficacy of new drugs and treatments in treating the disease. Another area of research is the study of the genetic and environmental factors that contribute to the development of Parkinson's disease. This compound-induced models can be used to study the effects of these factors on the disease. Finally, this compound-induced models can be used to study the potential neuroprotective effects of various compounds and treatments on dopaminergic neurons in the brain.

合成法

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine can be synthesized through a multi-step process involving the reaction of morpholine, benzaldehyde, and 3,4-dihydro-1H-pyrazol-5-amine. The resulting product is then treated with hydrochloric acid to produce this compound hydrochloride, which is the form commonly used in research studies.

科学的研究の応用

N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. Animal models of Parkinson's disease are created by administering this compound to rodents or non-human primates, leading to the selective destruction of dopaminergic neurons in the brain. This results in the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease models have been used to study the effects of various drugs and treatments on the disease and have contributed significantly to our understanding of the disease's underlying mechanisms.

特性

IUPAC Name

1-morpholin-4-yl-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-4-13(5-3-1)18-7-6-14(16-18)15-12-17-8-10-19-11-9-17/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHRGMZNWPZGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N=CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。